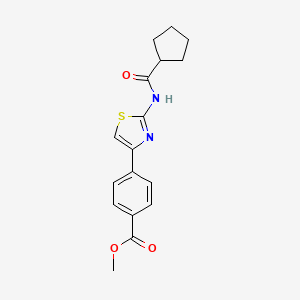

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-16(21)13-8-6-11(7-9-13)14-10-23-17(18-14)19-15(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJJFVYTDYOGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by subsequent reactions to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring.

Scientific Research Applications

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include thiazole derivatives with modifications to the carboxamide group, ester/acid functionalization, and aromatic substituents. Key examples from the literature include:

Key Observations:

Substituent Effects: The cyclopentanecarboxamido group in the target compound introduces a bulky aliphatic moiety, which may enhance lipophilicity compared to analogs with arylureido groups (e.g., trifluoromethylphenylureido in compounds) . Ureido groups with electron-withdrawing substituents (e.g., -CF₃, -Cl) could improve metabolic stability or binding affinity in drug design.

Functional Group Impact :

- Carboxylic acid derivatives (e.g., 2-(2-methylthiazol-4-yl)benzoic acid ) exhibit higher melting points (~140°C) compared to ester derivatives, likely due to stronger intermolecular hydrogen bonding.

Synthetic Efficiency :

- High yields (>89%) for analogs suggest robust coupling reactions (e.g., urea formation, piperazine alkylation) that could be adapted for synthesizing the target compound.

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (~304 g/mol) is significantly smaller than analogs (514–548 g/mol), which may enhance membrane permeability .

Limitations and Knowledge Gaps

- No experimental data on the target compound’s melting point, solubility, or biological activity are available in the provided evidence, limiting direct functional comparisons.

- highlights the importance of carboxylic acid derivatives in solid-state properties , but ester analogs like the target compound may prioritize hydrolytic stability over crystallinity.

Biological Activity

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a benzoate ester and a thiazole ring, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in drug development.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Benzoate Ester: Imparts lipophilicity, enhancing membrane permeability.

- Thiazole Ring: Known for antimicrobial and anticancer properties.

- Cyclopentanecarboxamide Group: May contribute to the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate has been tested against various bacterial strains, demonstrating notable inhibition of growth. The activity is likely attributed to the thiazole moiety, which can disrupt bacterial cell wall synthesis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, primarily through the activation of the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate resulted in:

- Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.

- Apoptotic Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells.

The biological effects of Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate appear to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a role in gene expression regulation.

- Receptor Interaction: It may interact with specific receptors on cell membranes, triggering signaling pathways that lead to apoptosis or growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.